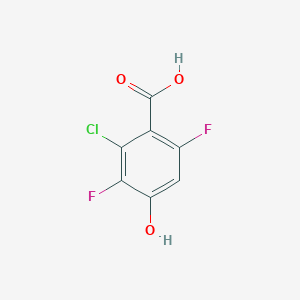

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

CAS No.: 749230-42-0

Cat. No.: VC2810384

Molecular Formula: C7H3ClF2O3

Molecular Weight: 208.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 749230-42-0 |

|---|---|

| Molecular Formula | C7H3ClF2O3 |

| Molecular Weight | 208.54 g/mol |

| IUPAC Name | 2-chloro-3,6-difluoro-4-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C7H3ClF2O3/c8-5-4(7(12)13)2(9)1-3(11)6(5)10/h1,11H,(H,12,13) |

| Standard InChI Key | WNZHHCPIHPCXAW-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1F)C(=O)O)Cl)F)O |

| Canonical SMILES | C1=C(C(=C(C(=C1F)C(=O)O)Cl)F)O |

Introduction

Chemical Identity and Properties

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a fluorinated benzoic acid derivative with distinctive structural features that contribute to its unique chemical behavior and potential applications. This compound is characterized by the following properties:

Basic Chemical Information

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid has the CAS registry number 749230-42-0, a molecular formula of C7H3ClF2O3, and a molecular weight of 208.54 g/mol. The compound features a benzoic acid backbone with specific substituents at defined positions: a hydroxy group at position 4, a chlorine atom at position 2, and fluorine atoms at positions 3 and 6. This arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

Structural Features

The structure of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is notable for its multiple halogen substituents. The presence of both chlorine and fluorine atoms creates a unique electronic environment that influences the compound's physical properties, reactivity patterns, and biological interactions. The hydroxyl group at position 4 provides additional functionality, allowing for hydrogen bonding and further derivatization through various chemical reactions.

Synthesis Methods

The production of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid involves several synthetic approaches, with specific methods employed depending on scale and application requirements.

Laboratory Synthesis

In laboratory settings, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is typically synthesized through substitution and carboxylation of precursor compounds. A common synthetic route involves reacting 2,6-difluoro-4-hydroxybenzoic acid with thionyl chloride to introduce the chlorine atom at the desired position. This approach allows for selective halogenation while maintaining the integrity of other functional groups.

Industrial Production

For industrial-scale production, the synthesis pathways are optimized to enhance yield, purity, and cost-effectiveness. While the fundamental chemical transformations remain similar to laboratory methods, industrial processes incorporate modifications to improve efficiency and scalability. These optimizations may include adjustments to reaction conditions, catalyst systems, and purification procedures to ensure consistent product quality.

Chemical Reactions and Applications

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid participates in various chemical transformations that expand its utility across multiple fields.

Reaction Profile

The compound undergoes several important chemical reactions, including substitution, oxidation, reduction, and esterification. These transformations can generate a range of derivatives such as substituted benzoic acids, esters, and alcohol derivatives, depending on the specific reaction conditions and reagents employed. The reactivity pattern is largely influenced by the electronic effects of the halogen substituents and the hydroxy group.

Applications in Chemical Research

The unique reactivity profile of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid makes it valuable for various chemical research applications. It serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical relevance. Additionally, its structural features make it useful for studying structure-activity relationships in chemical biology and medicinal chemistry contexts.

Biological Activity

The biological properties of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid contribute to its significance in biomedical research and potential therapeutic applications.

Antimicrobial Properties

Research indicates that 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid exhibits potential as an antimicrobial agent. Studies have shown that similar hydroxybenzoic acid derivatives possess significant antimicrobial properties, suggesting comparable activity for this compound. The antimicrobial efficacy is likely due to the compound's ability to interact with bacterial cell components, possibly disrupting essential cellular processes.

Enzyme Inhibition

The compound's unique structure enhances its interactions with enzymes and receptors, suggesting potential applications as an enzyme inhibitor. The strategic placement of halogen substituents and the hydroxy group creates specific binding interactions that can modulate enzyme activity. This property makes it a candidate for further investigation in drug discovery efforts targeting enzyme-mediated diseases.

Research Findings and Future Directions

Current research on 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and related compounds provides insights into their potential applications and guides future investigative efforts.

Current Research Status

Recent studies on hydroxybenzoic acid derivatives, including 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, have highlighted their potential in developing new antimicrobial and therapeutic agents. The structural modifications of these compounds can lead to enhanced biological activities while maintaining acceptable toxicity profiles. This makes them promising candidates for addressing challenges in antimicrobial resistance and other therapeutic areas.

Applications in Pharmaceutical Development

Research suggests that 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid may serve as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs . Related compounds with similar structural features have been incorporated into pharmaceutical development pipelines, particularly for antibacterial applications. The structural resemblance to intermediates used in synthesizing compounds like 1-Cyclopropyl-7-amine-6-hydroxy-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives suggests potential value in antibiotic research .

Future Research Opportunities

Further research is needed to fully explore the therapeutic potential of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its derivatives. Key areas for investigation include:

-

Structure-activity relationship studies to determine optimal substitution patterns for specific biological targets

-

Development of improved synthetic routes to enhance accessibility and reduce production costs

-

Evaluation of specific antimicrobial mechanisms and spectrum of activity

-

Assessment of potential applications beyond antimicrobial therapy, such as anti-inflammatory or antioxidant properties

Data Tables

Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-3,6-difluoro-4-hydroxybenzoic acid |

| CAS Number | 749230-42-0 |

| Molecular Formula | C7H3ClF2O3 |

| Molecular Weight | 208.54 g/mol |

| Physical Appearance | White to off-white solid |

| Functional Groups | Carboxylic acid, hydroxyl, chlorine, fluorine |

Comparative Biological Activity with Related Compounds

| Compound | Antimicrobial Activity | Enzyme Inhibition | Research Status |

|---|---|---|---|

| 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid | Potential activity based on structural features | Indicated in preliminary studies | Under investigation |

| Hydroxybenzoic acid derivatives (general) | Documented antimicrobial properties | Variable depending on substitution pattern | Extensively studied |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | Used as intermediate for antimicrobial agents | Not fully characterized | Active research area |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume